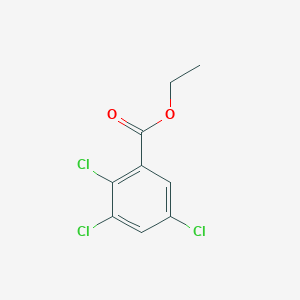
Ethyl 2,3,5-trichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,5-trichlorobenzoate is an organic compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 g/mol. It is a derivative of benzoic acid where three chlorine atoms are substituted at the 2, 3, and 5 positions of the benzene ring, and an ethyl group is attached to the carboxyl group.
Synthetic Routes and Reaction Conditions:
From 2,3,5-trichlorobenzoic Acid: The compound can be synthesized by reacting 2,3,5-trichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
From 2,3,5-trichlorobenzoyl Chloride: Another method involves reacting 2,3,5-trichlorobenzoyl chloride with ethanol in the presence of a base such as pyridine. This reaction also requires careful control of temperature and reaction time to avoid side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 2,3,5-trichlorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ethyl 2,3,5-trichlorobenzoic acid
Reduction: Ethyl 2,3,5-trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Ethyl 2,3,5-trichlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of chlorinated benzoates on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which ethyl 2,3,5-trichlorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
Ethyl 2,3,5-trichlorobenzoate is similar to other chlorinated benzoates, such as ethyl 2,4,6-trichlorobenzoate and ethyl 3,4,5-trichlorobenzoate. These compounds differ in the positions of the chlorine atoms on the benzene ring, which can lead to differences in their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which influences its properties and applications.
属性
CAS 编号 |
86569-88-2 |
|---|---|
分子式 |
C9H7Cl3O2 |
分子量 |
253.5 g/mol |
IUPAC 名称 |
ethyl 2,3,5-trichlorobenzoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
InChI 键 |
BJQAJRQONPXZFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















